Methyl (S)-(+)-3-hydroxybutyrate
Overview
Description
Methyl (S)-(+)-3-hydroxybutyrate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Mechanism of Action
Target of Action
Methyl (S)-(+)-3-hydroxybutyrate, also known as (S)-methyl 3-hydroxybutanoate, is a derivative of 3-hydroxybutyrate (3-HB), a ketone body. In animals, 3-HB is known to bind to specific hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes . These targets play crucial roles in various biological processes, including gene expression, lipid metabolism, neuronal function, and overall metabolic rate .
Mode of Action
The compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes . This interaction can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .
Biochemical Pathways
3-HB is formed as a product of the normal metabolism of fatty acid oxidation . It serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . It can also inhibit the activity of histone deacetylases, leading to the epigenetic regulation of many genes . These effects can have various physiological impacts, including potential therapeutic properties .
Biochemical Analysis
Biochemical Properties
Methyl (S)-(+)-3-hydroxybutyrate interacts with a variety of enzymes, proteins, and other biomolecules. It is known that the compound plays a role in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are still being researched.
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has a threshold effect and can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (S)-(+)-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic methods using lipases can provide high enantioselectivity, making them suitable for large-scale production. The process involves the transesterification of (S)-3-hydroxybutyric acid with methanol in the presence of a lipase enzyme.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methyl acetoacetate. This reaction typically requires an oxidizing agent such as potassium permanganate.
Reduction: The compound can be reduced to form (S)-3-hydroxybutanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Methyl acetoacetate.
Reduction: (S)-3-hydroxybutanol.
Substitution: Depending on the nucleophile, products can include esters, amides, or ethers.
Scientific Research Applications
Methyl (S)-(+)-3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
Industry: this compound is used in the production of biodegradable polymers and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Methyl ®-(-)-3-hydroxybutyrate: The enantiomer of Methyl (S)-(+)-3-hydroxybutyrate, differing in its three-dimensional arrangement.
Ethyl (S)-(+)-3-hydroxybutyrate: Similar structure but with an ethyl group instead of a methyl group.
Methyl acetoacetate: A related compound formed through the oxidation of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its high enantioselectivity makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
methyl (3S)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDJEAVRNAEBW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53562-86-0 | |
Record name | Methyl (+)-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53562-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxybutyrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (S)-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXYBUTYRATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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